molecular formula C15H15ClN2O2S B2813222 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline CAS No. 1326758-48-8

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline

Cat. No. B2813222
M. Wt: 322.81
InChI Key: WAPXRGNLVCWCKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline is a synthetic compound that belongs to the class of quinoline derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its biochemical and physiological effects, mechanism of action, and limitations for lab experiments.

Scientific Research Applications

Quinoline Derivatives as Corrosion Inhibitors

Quinoline and its derivatives, including the specific compound 1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline, are widely recognized for their anticorrosive properties. These compounds exhibit significant effectiveness against metallic corrosion due to their high electron density, enabling them to adsorb and form stable chelating complexes with metallic surfaces. This mechanism is particularly advantageous in protecting industrial equipment and infrastructure from corrosion, underscoring the importance of quinoline derivatives in materials science (Verma et al., 2020).

Biomedical Applications of Quinoxaline-Containing Sulfonamides

Quinoxaline, a compound structurally related to quinoline, enhanced by sulfonamide incorporation, has shown broad-spectrum applications in medicine and pharmacology. The combination of quinoxaline and sulfonamide groups leads to a wide range of biomedical activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This dual-functional approach has positioned quinoxaline sulfonamide derivatives as potential lead compounds for the development of therapeutic agents against a variety of diseases (Irfan et al., 2021).

Antimalarial Pharmacology

The pharmacological evaluation of quinoline derivatives has highlighted their critical role in antimalarial therapy. These compounds interfere with nucleic acid replication and glucose metabolism in malaria parasites, offering a strategic basis for the treatment of resistant falciparum malaria. The therapeutic rationale behind combining quinine derivatives with other antimalarial agents such as pyrimethamine and sulfonamides has been recommended for achieving enhanced therapeutic outcomes (Hunsicker, 1969).

Optoelectronic Applications

Quinazolines and pyrimidines, structurally akin to quinolines, have been extensively researched for their potential in optoelectronic applications. These compounds, when incorporated into π-extended conjugated systems, have shown promising results for use in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of quinazoline and pyrimidine fragments into novel materials underlines the versatility of quinoline-related compounds beyond their biomedical significance (Lipunova et al., 2018).

properties

IUPAC Name

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2S/c1-11-8-12-4-2-3-5-14(12)18(10-11)21(19,20)13-6-7-15(16)17-9-13/h2-7,9,11H,8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPXRGNLVCWCKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-chloropyridin-3-yl)sulfonyl-3-methyl-3,4-dihydro-2H-quinoline

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